REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][C:5]([CH2:7][CH:8](C=C)[CH3:9])=[O:6])[CH3:3].[C:12](=[O:15])(O)[O-:13].[Na+].I([O-])(=O)(=O)=O.[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+]>CC(C)=O.O.C1COCC1.O>[CH3:9][CH:8]([CH2:7][C:5](=[O:6])[CH2:4][CH:2]([CH3:3])[CH3:1])[C:12]([OH:13])=[O:15] |f:1.2,3.4,5.6,7.8,9.10,11.12|
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
CC(C)CC(=O)CC(C)C=C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
22.84 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 (± 4) °C
|
Type
|
CUSTOM
|
Details
|
The flask was shaken well for a while
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a loose funnel at the top
|
Type
|
CUSTOM
|
Details
|
placed inside a microwave oven
|
Type
|
CUSTOM
|
Details
|
irradiated for 2-20 minutes in parts
|
Duration
|
11 (± 9) min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (monitored by TLC)
|
Type
|
CUSTOM
|
Details
|
to destroy excess permanganate
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
WASH
|
Details
|
further washed with aqueous acetone (40 mL×3, 3:1)
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove acetone
|
Type
|
ADDITION
|
Details
|
with dilute acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate (3×25 mL)
|
Type
|
WASH
|
Details
|
washed with saturated sodium bisulphite and sodium chloride (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to afford a crude product which
|
Type
|
CUSTOM
|
Details
|
was purified on silica column as above which
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CC(CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |